Enhanced Chiral Discrimination Potential in Resolution Processes
The specific stereochemistry of CAS 93982-06-0, a salt of (R)-glycolic acid and (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol, is predicted to exhibit a significant chiral discrimination factor when compared to its diastereomeric salts. This inference is based on class-level evidence from a study of stereoisomeric salts of mandelic acid with ephedrine and pseudoephedrine, which found that diastereomeric combinations produced significant differences in all measured thermochemical and spectroscopic properties [1]. The study reported that the largest differences in heats of fusion, solution, and protonation between diastereomeric pairs could be correlated with differences in their solid-state hydrogen-bonding schemes [1]. Therefore, for applications requiring high chiral selectivity, such as the resolution of racemic mixtures or asymmetric synthesis, the specific stereochemistry of CAS 93982-06-0 is a critical parameter that cannot be replicated by a generic or incorrect stereoisomer.
| Evidence Dimension | Chiral Discrimination Factor (relative difference in thermodynamic properties between diastereomeric salts) |
|---|---|
| Target Compound Data | Expected to exhibit a significant, quantifiable difference in properties (e.g., solubility, melting point) compared to its diastereomers, based on its unique stereochemistry. |
| Comparator Or Baseline | Other diastereomeric salts of the same components (e.g., (S)-glycolic acid with (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol) or different ephedrine/mandelic acid salts studied by Zingg et al. (1988). |
| Quantified Difference | Class-level study reported significant chiral discrimination factors for all properties of diastereomeric combinations; e.g., differences in heat of fusion between specific mandelic acid/ephedrine diastereomeric pairs were measurable and correlated with crystal structure differences [1]. |
| Conditions | Class-level inference from study of mandelic acid salts with ephedrine/pseudoephedrine in solid state and in DMSO, dioxane, and water [1]. |
Why This Matters
For procurement in chiral resolution or asymmetric synthesis, selecting the correct stereoisomeric salt is essential to achieve the desired enantiomeric purity and yield, as even minor stereochemical variations can lead to drastically different separation efficiencies.
- [1] Zingg, S. P., Arnett, E. M., McPhail, A. T., Bothner-By, A. A., & Gilkerson, W. R. (1988). Chiral Discrimination in the Structures and Energetics of Association of Stereoisomeric Salts of Mandelic Acid with α-Phenethylamine, Ephedrine, and Pseudoephedrine. Journal of the American Chemical Society, 110(5), 1565-1580. View Source
